

Application Note: Quantification of Milbemycin Oxime in Plasma using HPLC-MS/MS

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Compound of Interest

Compound Name: *Milbemycin, oxime*

Cat. No.: *B1676592*

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Introduction

Milbemycin oxime is a broad-spectrum macrocyclic lactone used in veterinary medicine to control parasites, including heartworms, intestinal nematodes, and ear mites.[1][2] It consists of two major components: milbemycin A4 oxime ($\geq 80\%$) and milbemycin A3 oxime ($\leq 20\%$).[2] Accurate quantification of milbemycin oxime in plasma is crucial for pharmacokinetic studies, dose optimization, and ensuring therapeutic efficacy and safety in animals. This application note details a robust and sensitive HPLC-MS/MS method for the determination of milbemycin oxime in plasma samples. The described protocol is intended for researchers, scientists, and professionals involved in drug development and veterinary pharmacology.

Principle

This method utilizes High-Performance Liquid Chromatography (HPLC) coupled with tandem Mass Spectrometry (MS/MS) for the selective and sensitive quantification of milbemycin oxime. Plasma samples are prepared using protein precipitation followed by solid-phase extraction (SPE) to remove interfering substances. The analyte is separated from plasma components on a C18 reversed-phase HPLC column and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to an internal standard (IS) against a calibration curve.

Experimental Protocols

Materials and Reagents

- Milbemycin Oxime reference standard (Wako Chemicals or equivalent)[1]
- Internal Standard (IS), e.g., Moxidectin
- HPLC-grade acetonitrile, methanol, and water (Merck or equivalent)[1]
- Ammonium acetate and formic acid (LC-MS grade)
- C18 Solid-Phase Extraction (SPE) cartridges
- Control plasma (e.g., dog, cat)

Preparation of Stock and Working Solutions

- Stock Solutions (1 mg/mL): Accurately weigh and dissolve milbemycin oxime and the internal standard in methanol to prepare individual stock solutions.
- Working Solutions: Prepare serial dilutions of the milbemycin oxime stock solution with a mixture of acetonitrile and water to create working solutions for calibration standards and quality control (QC) samples.

Sample Preparation

This protocol combines protein precipitation and solid-phase extraction for optimal sample cleanup.[1][3][4][5]

- Protein Precipitation:
 - To 200 μ L of plasma sample in a microcentrifuge tube, add 800 μ L of acetonitrile containing the internal standard.[2]
 - Vortex the mixture for 1 minute to precipitate proteins.[1]
 - Centrifuge at 12,000 rpm for 10 minutes at 4°C.[6]
 - Transfer the supernatant to a clean tube.

- Solid-Phase Extraction (SPE):
 - Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
 - Load the supernatant from the protein precipitation step onto the conditioned cartridge.
 - Wash the cartridge with 2 mL of water to remove polar impurities.
 - Elute the milbemycin oxime and internal standard with 3 mL of methanol.
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.
 - Reconstitute the residue in 200 µL of the mobile phase and inject 5-10 µL into the HPLC-MS/MS system.^[1]

HPLC-MS/MS Instrumentation and Conditions

The following tables summarize the instrumental conditions for the analysis.

Table 1: HPLC Parameters

Parameter	Condition
Column	C18 packed column (e.g., Waters C18, 3.5 µm, 3 x 100 mm)[3][4][5][7]
Guard Column	C18 guard column (e.g., 3.5 µm, 3 x 20 mm)[3][4][5][7]
Mobile Phase A	5 mM Ammonium Acetate in water or 0.1% Formic Acid in water[2][7]
Mobile Phase B	Acetonitrile[2][7]
Flow Rate	0.25 - 0.3 mL/min[1][2]
Column Temperature	35°C[2]
Injection Volume	10 µL[2]
Elution	Isocratic: 85% Acetonitrile, 15% 5mM Ammonium Acetate[3][5][7] OR Gradient elution as optimized for specific analytes.[2]

Table 2: Mass Spectrometry Parameters

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive[1]
Capillary Voltage	4.8 kV[1]
Capillary Temperature	300°C[1]
Monitoring Mode	Multiple Reaction Monitoring (MRM)
MRM Transitions	See Table 3

Table 3: MRM Transitions for Milbemycin Oxime and Internal Standard

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (V)
Milbemycin A3 Oxime (MBO-A3)	542.2	153.1	22[2][6]
Milbemycin A4 Oxime (MBO-A4)	556.2	167.2	19[2][6]
Moxidectin (IS)	640.3	498.2	16[6]

Method Validation and Performance

The method was validated according to established guidelines for bioanalytical method validation.

Table 4: Method Validation Parameters

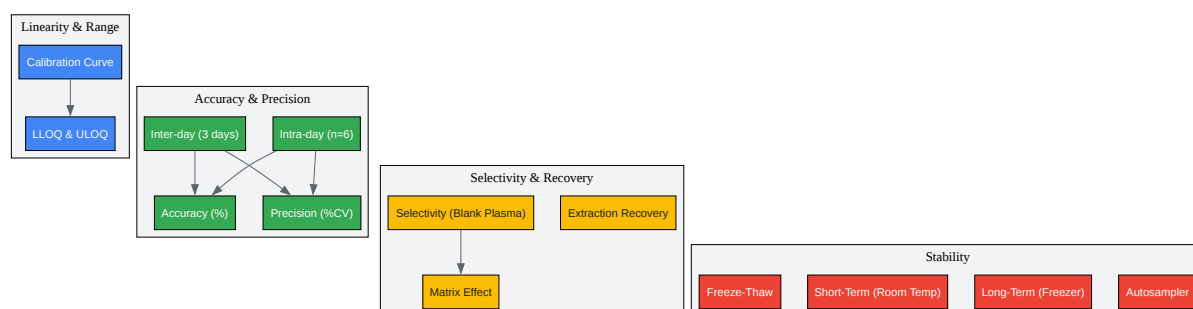
Parameter	Result
Linearity Range	2.0 - 500 ng/mL[3][5][7] or 2.5 - 250 ng/mL[2][6][8]
Correlation Coefficient (r^2)	> 0.99
Lower Limit of Quantification (LLOQ)	2.0 ng/mL[3][5][7] or 2.5 ng/mL[2][8]
Intra-day Precision (%CV)	< 15%[2][6][8]
Inter-day Precision (%CV)	< 15%[2][6][8]
Accuracy	85 - 115%[2][6]
Recovery	89 - 100.62%[1][2]

Visualizations



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Caption: Experimental workflow for the quantification of milbemycin oxime in plasma.



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Caption: Logical relationship of method validation parameters.

Conclusion

The HPLC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of milbemyacin oxime in plasma samples. The combination of protein precipitation and solid-phase extraction ensures a clean sample extract, minimizing matrix effects and leading to high recovery. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of milbemyacin oxime in veterinary applications.

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